molecular formula C7H3F2NO B1363414 3,4-Difluorophenyl isocyanate CAS No. 42601-04-7

3,4-Difluorophenyl isocyanate

Cat. No.: B1363414
CAS No.: 42601-04-7
M. Wt: 155.1 g/mol
InChI Key: YBWJVFMNWMLZEN-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl isocyanate: is an organic compound with the molecular formula C7H3F2NO. It is also known as 1,2-difluoro-4-isocyanatobenzene. This compound contains an isocyanate group (-N=C=O) attached to a difluorophenyl ring. It is used as a building block in organic synthesis and has applications in the preparation of various chemical compounds .

Mechanism of Action

Target of Action

3,4-Difluorophenyl isocyanate is a highly reactive compound that forms diverse covalent bonds with other molecules

Mode of Action

The mode of action of this compound is contingent upon the specific reaction it engages in . As an isocyanate, it can react with compounds containing active hydrogen atoms to form urethane or urea linkages. This reactivity allows it to participate in a wide range of chemical reactions, leading to various changes in the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to moisture can lead to the hydrolysis of isocyanates . Moreover, the compound should be handled under a hood to avoid the generation of vapors/aerosols .

Biochemical Analysis

Biochemical Properties

3,4-Difluorophenyl isocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a Lewis acid, facilitating the formation of covalent bonds between reactants . This compound is known to interact with enzymes involved in the synthesis of complex organic molecules, such as piperazine derivatives . The nature of these interactions often involves the formation of stable intermediates that can further react to form the desired products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause respiratory tract irritation and skin irritation, indicating its potential to disrupt normal cellular functions . Additionally, its reactivity with cellular proteins can lead to alterations in cell signaling pathways, potentially affecting gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms covalent bonds with biomolecules, which can result in enzyme inhibition or activation . This compound’s high reactivity allows it to interact with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. These interactions can also result in changes in gene expression, as the compound may affect transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be moisture-sensitive and heat-sensitive, which can affect its stability and degradation . Over time, it may degrade into less reactive products, reducing its effectiveness in biochemical reactions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent respiratory and skin irritation, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may act as a catalyst or reagent without causing significant adverse effects . At high doses, it can cause toxic effects, including respiratory and skin irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can affect metabolic flux and metabolite levels by forming stable intermediates that participate in further biochemical reactions. Its interactions with enzymes involved in organic synthesis highlight its role in complex metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s volatility and reactivity also influence its distribution, as it can readily diffuse across cell membranes and interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s activity and function, as it interacts with specific biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorophenyl isocyanate can be synthesized through the reaction of 3,4-difluoroaniline with phosgene. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-Difluorophenyl isocyanate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it is used to synthesize biologically active molecules, including enzyme inhibitors and receptor antagonists. Its derivatives have been studied for their potential therapeutic applications .

Industry: The compound is used in the production of specialty polymers and materials. It is also employed in the synthesis of advanced intermediates for various industrial applications .

Comparison with Similar Compounds

  • 3,5-Difluorophenyl isocyanate
  • 3,4-Dichlorophenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Comparison: 3,4-Difluorophenyl isocyanate is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of its derivatives. Compared to other isocyanates, such as 3,5-difluorophenyl isocyanate and 3,4-dichlorophenyl isocyanate, the difluoro substitution pattern can lead to differences in electronic effects and steric hindrance, affecting the compound’s reactivity and the stability of the products formed .

Properties

IUPAC Name

1,2-difluoro-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJVFMNWMLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370455
Record name 3,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42601-04-7
Record name 3,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At -10° to 0° and while stirring, 120 g of 3,4-difluoroaniline (J. Chem. Soc., 73, 5884-5, 1951) is metered into a solution of 180 parts by weight of phosgene in 1,100 parts by weight of chloronaphthalene. The reaction mixture is then slowly heated to 150° C. while passing in additional phosgene, and phosgenated for 2 hours at this temperature. Excess phosgene is expelled with nitrogen and the isocyanate distilled from the solution; b.p. (30 mm Hg): 79°-85° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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